molecular formula C3H6N4O2 B153989 4-amino-3-methoxy-1H-1,2,4-triazol-5-one CAS No. 135301-94-9

4-amino-3-methoxy-1H-1,2,4-triazol-5-one

Cat. No. B153989
M. Wt: 130.11 g/mol
InChI Key: UECCLQSUXFGKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-methoxy-1H-1,2,4-triazol-5-one (AMT) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. AMT is a heterocyclic compound that contains a triazole ring and an amino group, which makes it a versatile molecule for various applications.

Mechanism Of Action

The mechanism of action of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.

Biochemical And Physiological Effects

4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been found to modulate the immune system by enhancing the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-amino-3-methoxy-1H-1,2,4-triazol-5-one in lab experiments is its versatility. It can be used in various assays, including antimicrobial, antiviral, and anticancer assays. Another advantage is its stability, which allows for long-term storage and use. However, one of the limitations of using 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is its toxicity, which can affect the results of experiments if not carefully controlled.

Future Directions

There are several future directions for the study of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential applications of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one in materials science, such as the development of new catalysts and sensors. In addition, further studies are needed to fully understand the mechanism of action of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized through different methods and has been investigated for its antimicrobial, antiviral, and anticancer properties. Although its mechanism of action is not fully understood, it has been found to inhibit enzymes involved in various cellular processes. 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has various biochemical and physiological effects, and its versatility makes it a useful compound for various lab experiments. However, its toxicity should be carefully controlled to avoid affecting the results of experiments. Further studies are needed to fully understand the potential applications of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one in different fields.

Synthesis Methods

4-amino-3-methoxy-1H-1,2,4-triazol-5-one can be synthesized through different methods, including the reaction between hydrazine and ethyl acetoacetate, followed by the reaction with methoxyamine hydrochloride. Another method is the reaction between 3-amino-1,2,4-triazole and dimethyl sulfate, followed by the reaction with hydroxylamine hydrochloride. The synthesis of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is a complex process that requires careful attention to the reaction conditions and the purity of the reagents.

Scientific Research Applications

4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been found to have antimicrobial, antiviral, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has also been found to have antiviral activity against herpes simplex virus type 1 and 2. In addition, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

135301-94-9

Product Name

4-amino-3-methoxy-1H-1,2,4-triazol-5-one

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

4-amino-3-methoxy-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C3H6N4O2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8)

InChI Key

UECCLQSUXFGKMV-UHFFFAOYSA-N

SMILES

COC1=NNC(=O)N1N

Canonical SMILES

COC1=NNC(=O)N1N

synonyms

3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-methoxy-(9CI)

Origin of Product

United States

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